3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
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Overview
Description
3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that features a unique structure combining a pyrazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions The process begins with the preparation of the 4-chloro-1H-pyrazole, which is then reacted with an azetidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole derivatives: Share the pyrazole ring structure.
Azetidine derivatives: Contain the azetidine ring.
Benzonitrile derivatives: Feature the benzonitrile group.
Uniqueness
What sets 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15ClN4 |
---|---|
Molecular Weight |
286.76 g/mol |
IUPAC Name |
3-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H15ClN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2 |
InChI Key |
PXYBAZHAIMPMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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